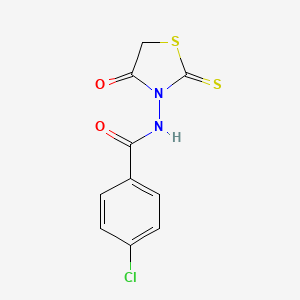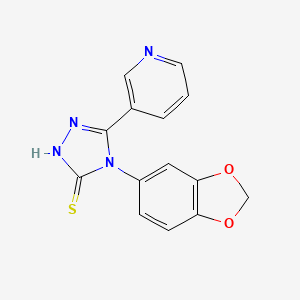![molecular formula C21H18ClF3N4O5S2 B11488052 ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate](/img/structure/B11488052.png)
ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting appropriate thioamides with α-haloketones under basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide.
Coupling reactions: The aromatic and heterocyclic components are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pH conditions.
Chemical Reactions Analysis
ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
Pathway Modulation: The compound can influence cellular pathways by altering the activity of key proteins and enzymes involved in signal transduction.
Comparison with Similar Compounds
ETHYL 2-[(3-CHLOROPHENYL)FORMAMIDO]-3,3,3-TRIFLUORO-2-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}AMINO)PROPANOATE can be compared with other similar compounds such as:
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities but differ in their specific substituents and resulting properties.
Trifluoromethylated Aromatics: These compounds share the trifluoromethyl group, which imparts unique electronic properties, but differ in their overall structure and reactivity.
Properties
Molecular Formula |
C21H18ClF3N4O5S2 |
|---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propanoate |
InChI |
InChI=1S/C21H18ClF3N4O5S2/c1-2-34-18(31)20(21(23,24)25,28-17(30)13-4-3-5-14(22)12-13)27-15-6-8-16(9-7-15)36(32,33)29-19-26-10-11-35-19/h3-12,27H,2H2,1H3,(H,26,29)(H,28,30) |
InChI Key |
SVOHQIWBWJEKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-methyl-4-pyridin-4-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11487975.png)

![3,3-diphenyl-N-[4-(2-thienylcarbonyl)phenyl]propanamide](/img/structure/B11487991.png)
![N-[2-(benzylcarbamoyl)phenyl]-2-fluoro-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11488006.png)
![N-{2-[({3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11488012.png)

![1-(4-fluorobenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11488018.png)
![1,3-Diethyl 2-({[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)phenyl]amino}methylidene)propanedioate](/img/structure/B11488019.png)
![6-(2-methoxyethyl)-1,3-dimethyl-5-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11488026.png)
![4-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-propyl-2-furonitrile](/img/structure/B11488030.png)
![7-[4-(cyclopentyloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11488036.png)
![3-(4-methoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11488048.png)

![2-methoxyethyl 1-(4-fluorobenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11488077.png)
